![molecular formula C10H13NO2S B2580725 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid CAS No. 1178201-74-5](/img/structure/B2580725.png)
2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid
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Overview
Description
“2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid” is an organosulfide and amine derivative, carboxylic acid . It has a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid” consists of a five-membered thiazole ring attached to a cyclopentyl group and an acetic acid group . The InChI code for this compound is 1S/C10H13NO2S/c12-9(13)5-8-6-14-10(11-8)7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the search results.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant activity against several strains of microbes, indicating their potential as antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016). Similarly, thiazolyl-acetic acid derivatives were designed and synthesized, showing strong and broad antibacterial and antifungal activities, suggesting their use as biocides or preservatives in cosmetics and detergents (Shirai et al., 2013).
Antitubercular and Antidepressant Activities
Compounds with a thiazole core have also shown promise in antitubercular and antidepressant applications. Bicyclic thiazole-2-acetic acids demonstrated antidepressant activity, and some esters exhibited antitubercular activity, highlighting their therapeutic potential (Bell & Wei, 1976).
Antimicrobial and Antifungal Activity
Further research into thiazole derivatives revealed their potential as antimicrobial and antifungal agents. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, indicating their utility in addressing resistant microbial strains (Abd Alhameed et al., 2019).
Antituberculosis Activity
The synthesis of new N2-cycloalkylidene-(6-phenyl/4-chlorophenylimidazo [2,1-b] thiazol-3-yl) acetic acid hydrazides and their evaluation for antituberculosis activity against Mycobacterium tuberculosis H37Rv showcased the potential of thiazole derivatives in treating tuberculosis. Some compounds exhibited significant inhibition, suggesting their role in developing new antituberculosis drugs (Ulusoy, 2002).
Safety and Hazards
properties
IUPAC Name |
2-(2-cyclopentyl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9(13)5-8-6-14-10(11-8)7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELITADUORNXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid |
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